4-Bromophenyl 4-chloro-2-nitrobenzoate
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Overview
Description
4-Bromophenyl 4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C13H7BrClNO4 It is a derivative of benzoic acid and features both bromine and chlorine substituents on the phenyl ring, as well as a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 4-chloro-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzoic acid to introduce the nitro group. This is followed by bromination to add the bromine substituent. The final step involves esterification with 4-bromophenol to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 4-chloro-2-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine substituents can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted phenyl benzoates.
Reduction: 4-Bromophenyl 4-chloro-2-aminobenzoate.
Ester hydrolysis: 4-Bromophenol and 4-chloro-2-nitrobenzoic acid.
Scientific Research Applications
4-Bromophenyl 4-chloro-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 4-chloro-2-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its interactions with molecular targets and pathways are under investigation, with potential effects on enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-chlorobenzoate: Lacks the nitro group, which may affect its reactivity and applications.
4-Chlorophenyl 4-bromo-2-nitrobenzoate: Similar structure but with different substituent positions, potentially leading to different chemical properties.
4-Bromophenyl 2-nitrobenzoate: Lacks the chlorine substituent, which may influence its chemical behavior.
Uniqueness
4-Bromophenyl 4-chloro-2-nitrobenzoate is unique due to the presence of both bromine and chlorine substituents along with a nitro group
Properties
IUPAC Name |
(4-bromophenyl) 4-chloro-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO4/c14-8-1-4-10(5-2-8)20-13(17)11-6-3-9(15)7-12(11)16(18)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBFLETXVIVEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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